2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Medicinal Chemistry HIV-1 NNRTI Development Structure-Activity Relationship

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207038-08-1) is a synthetic small molecule with the formula C23H18BrN3OS and a molecular weight of 464.38 g/mol. It belongs to the imidazole thioacetanilide (ITA) class, a scaffold extensively studied for developing non-nucleoside HIV-1 reverse transcriptase inhibitors and other bioactive molecules.

Molecular Formula C23H18BrN3OS
Molecular Weight 464.38
CAS No. 1207038-08-1
Cat. No. B2747960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
CAS1207038-08-1
Molecular FormulaC23H18BrN3OS
Molecular Weight464.38
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br
InChIInChI=1S/C23H18BrN3OS/c24-18-13-11-17(12-14-18)21-15-25-23(27(21)20-9-5-2-6-10-20)29-16-22(28)26-19-7-3-1-4-8-19/h1-15H,16H2,(H,26,28)
InChIKeyLTJPZQGDMJRDPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207038-08-1): A Key Research Intermediate for Targeted Probe Development


2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207038-08-1) is a synthetic small molecule with the formula C23H18BrN3OS and a molecular weight of 464.38 g/mol . It belongs to the imidazole thioacetanilide (ITA) class, a scaffold extensively studied for developing non-nucleoside HIV-1 reverse transcriptase inhibitors and other bioactive molecules [1]. The compound features a 1,5-diaryl-imidazole core, a thioether linkage, and an N-phenylacetamide side chain. Its primary utility in a scientific procurement context is as a specialized building block or a reference compound for structure-activity relationship (SAR) studies, where its specific combination of substituents offers a unique profile compared to other ITA derivatives.

Why 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide Cannot Be Substituted by Generic Imidazole Analogs in Research


Procurement decisions for specialized research chemicals cannot rely on simple class-level assumptions. The specific substitution pattern on 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide—namely, the 5-(4-bromophenyl) group on the imidazole ring and the N-phenyl moiety on the acetamide side chain—creates a distinct chemical space. Literature SAR studies demonstrate that seemingly minor modifications, such as moving the bromine from the N-phenyl to the imidazole core or altering the N-substituent on the acetamide, can lead to drastic shifts in biological potency, from low-micromolar activity to complete inactivity against key targets like HIV-1 reverse transcriptase and BACE-1 [1]. Directly procuring this exact compound ensures experimental reproducibility and the integrity of SAR datasets, which generic or near-analog compounds cannot guarantee.

Quantitative Differentiation Evidence for 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide vs. Closest Analogs


Structural Differentiation: Unique N-Phenylacetamide Side Chain vs. N-Methyl Analog

This compound differs from the commercially available analog 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1206997-44-5) by the presence of a bulkier, more lipophilic N-phenyl group instead of an N-methyl group on the terminal acetamide . In the broader imidazole thioacetanilide class, the nature of the N-substituent on the acetamide is a critical driver of target binding affinity, with aromatic groups often significantly enhancing potency through π-stacking interactions [1].

Medicinal Chemistry HIV-1 NNRTI Development Structure-Activity Relationship

Physicochemical Differentiation: Enhanced Lipophilicity vs. Unsubstituted Acetamide Analog

The target compound contains an N-phenylacetamide group, whereas the analog 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 1207006-59-4) has an unsubstituted acetamide [-NH2] . The addition of the phenyl ring increases the calculated logP (a measure of lipophilicity) and the number of hydrogen bond acceptors, which can be inferred to improve passive membrane permeability based on general medicinal chemistry principles. In a related BACE-1 inhibitor series, increasing logP and adding aromatic groups was directly correlated with improved blood-brain barrier (BBB) permeability [1].

Drug Design ADME Properties Permeability

Class-Level Potency Context: Imidazole Thioacetanilides as HIV-1 NNRTIs

While direct assay data for this specific compound is unavailable in the primary literature, it is a member of the imidazole thioacetanilide (ITA) class. The seminal paper on this class by Zhan et al. (2009) established that subtle structural variations on the imidazole and acetamide groups lead to dramatic differences in anti-HIV-1 potency [1]. The most potent compounds in that study, 4a5 and 4a2, achieved EC50 values of 0.18 µM and 0.20 µM, respectively, far surpassing the lead molecule (EC50 = 2.053 µM) [1]. This class-level evidence underscores the potential for this compound to display potent activity, which can only be confirmed or refuted by procuring and testing it directly.

Antiviral Research HIV-1 Reverse Transcriptase Non-Nucleoside Inhibitors

Optimal Research Applications for Procuring 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide


Building Focused Libraries for HIV-1 NNRTI Lead Optimization

This compound is a strategic addition to a focused library for developing non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). The established class-level potency of imidazole thioacetanilides against HIV-1 [1], combined with the compound's distinct N-phenylacetamide structural feature, can be used to probe the tolerance of the NNRTI hydrophobic pocket for larger, more lipophilic substituents.

SAR Exploration of CNS-Targeted BACE-1 Inhibitors

The compound's predicted high lipophilicity and low hydrogen bonding capacity make it a valuable candidate for exploring structure-permeability relationships in CNS drug discovery. In a related chemical series, analogous structural features were linked to high BBB permeability [2]. Procuring this specific compound can help validate in silico permeability predictions and identify new leads for Alzheimer's disease research.

Chemical Biology Probe for Kinase Inhibition Profiling

The 4-bromophenyl group is a common pharmacophore in kinase inhibitors, often occupying the DFG-out hydrophobic pocket [3]. The compound's imidazole-2-thioacetamide scaffold serves as a versatile hinge-binding motif. Researchers can procure this compound as a starting point for broad kinase selectivity panels to identify potential new chemical probes for under-studied kinases.

Quote Request

Request a Quote for 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.